molecular formula C12H12O3 B099638 7-hydroxy-4-propyl-2H-chromen-2-one CAS No. 19225-02-6

7-hydroxy-4-propyl-2H-chromen-2-one

Cat. No.: B099638
CAS No.: 19225-02-6
M. Wt: 204.22 g/mol
InChI Key: GQJVOVBBBZRUBH-UHFFFAOYSA-N
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Description

7-Hydroxy-4-propyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are characterized by a benzopyranone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-propyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-hydroxycoumarin with propyl acetoacetate under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted coumarins .

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives, including 7-hydroxy-4-propyl-2H-chromen-2-one, exhibit promising anticancer properties.

  • Mechanism of Action : Various studies have demonstrated that modifications on the chromene structure can enhance cytotoxicity against cancer cells. For instance, specific substitutions at the 4-position of chromenes have been linked to increased antitumor activity against different human tumor cell lines, including MCF-7 breast cancer cells and A172 glioma cells .
  • Case Studies :
    • A study evaluated a library of 18 coumarin derivatives against invasive breast ductal carcinoma cells, revealing significant inhibition of cell proliferation .
    • Another investigation found that certain derivatives exhibited IC50 values as low as 1 μM against targeted cancer cell lines, indicating strong potential for therapeutic applications .

Biological Activities

The compound and its derivatives are noted for a range of biological activities:

  • Anticoagulant and Anti-inflammatory Properties : Several coumarin derivatives have been documented to possess anticoagulant effects, making them suitable candidates for further pharmacological studies .
  • Fluorescent Probes : Coumarins are known for their strong fluorescence due to their α,β-unsaturated lipid structure. This property makes them valuable in optical materials and fluorescent probes used in various scientific applications .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines ,
Synthesis MethodOptimized Pechmann condensation using Lewis acids ,
Biological ActivitiesAnticoagulant, anti-inflammatory, and fluorescent properties
Optical MaterialsUsed in the development of dyes and probes due to strong fluorescence ,

Mechanism of Action

The mechanism of action of 7-hydroxy-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-4-phenyl-2H-chromen-2-one
  • 7-Hydroxy-3,4-diphenyl-2H-chromen-2-one

Uniqueness

7-Hydroxy-4-propyl-2H-chromen-2-one is unique due to its specific propyl substitution at the 4-position, which can influence its biological activity and chemical reactivity compared to other coumarin derivatives .

Biological Activity

7-Hydroxy-4-propyl-2H-chromen-2-one, also known as a coumarin derivative, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by its chromene structure, which includes a hydroxyl group at the 7-position and a propyl group at the 4-position. The molecular formula is C12H12O3C_{12}H_{12}O_3 with a molecular weight of approximately 220.22 g/mol. The structural features contribute to its biological activity, particularly in antioxidant, antimicrobial, and anticancer properties.

1. Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. The hydroxyl group at position 7 plays a crucial role in this activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS) and reduce oxidative stress. Studies have shown that compounds with similar structures exhibit significant antioxidant effects, which can be beneficial in preventing oxidative damage associated with various diseases.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting growth through interference with cellular functions. For instance, studies have demonstrated its effectiveness against pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans.

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the JAK/STAT pathway. In particular, it selectively inhibits tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in hypoxic tumor environments. Table 1 summarizes the inhibitory activity against these targets:

CompoundTargetIC50 (µM)
This compoundhCA IX0.53
This compoundhCA XII0.47

This selectivity suggests that it may serve as a lead compound for developing targeted cancer therapies.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxy group facilitates the scavenging of free radicals.
  • Antimicrobial Mechanism : Interaction with microbial membranes leads to cell lysis.
  • Apoptotic Pathway Modulation : Induces caspase activation resulting in programmed cell death in malignant cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity.
  • Antimicrobial Testing : Clinical isolates were treated with varying concentrations of the compound, leading to observable zones of inhibition in agar diffusion assays, confirming its potential as an antimicrobial agent.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, further supporting its anticancer properties.

Q & A

Basic Research Questions

Q. What is the most efficient synthetic route for 7-hydroxy-4-propyl-2H-chromen-2-one?

A one-pot reaction using substituted phenols and ethyl phenylpropiolate with FeCl₃ as a catalyst in tetrahydrofuran (THF) solvent has been demonstrated as a straightforward method. This approach offers moderate yields but requires optimization for improved efficiency. Key steps include controlling reaction temperature (ambient to reflux) and catalyst loading (10–20 mol%) .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

The compound’s structure is validated by characteristic peaks in ¹H and ¹³C NMR spectra. For example, the phenolic -OH proton appears as a singlet near δ 9.49 ppm in acetone-d₆, while the coumarin carbonyl (C-2) resonates at δ 162.2 ppm. Comparative analysis with analogs (e.g., 7-hydroxy-4-phenyl derivatives) aids in assigning substituent-specific signals .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of ¹H/¹³C NMR, GC-MS, and melting point analysis is critical. GC-MS provides molecular ion peaks (e.g., m/z 238 [M]⁺ for phenyl analogs), while melting point consistency (e.g., 249–251°C) confirms purity. UV-Vis spectroscopy can further assess chromophore stability .

Q. What solvents are suitable for purification and crystallization?

Polar aprotic solvents like THF and acetone are effective for recrystallization due to the compound’s moderate solubility. For derivatives with bulky substituents, mixed solvents (e.g., ethanol/water) may enhance crystal lattice formation .

Q. How do substituents influence the compound’s spectroscopic properties?

Substituents at the 4-position (e.g., propyl vs. phenyl) alter electronic environments, shifting NMR and UV-Vis signals. For instance, electron-donating groups (e.g., -OH) deshield aromatic protons, while electron-withdrawing groups (e.g., -CF₃) reduce fluorescence quantum yields .

Advanced Research Questions

Q. How can low yields in the FeCl₃-mediated synthesis be addressed?

Yield optimization may involve screening alternative Lewis acids (e.g., ZnCl₂ or AlCl₃), varying solvent polarity (e.g., DMF vs. THF), or employing microwave-assisted synthesis to reduce reaction time. Post-reaction quenching with ice-water can also minimize side-product formation .

Q. What strategies resolve structural ambiguities in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving regiochemical uncertainties. For example, SC-XRD of 2-(4-methylphenyl)-7-isobutoxy analogs confirmed dihedral angles between the coumarin core and aryl substituents, critical for understanding π-π interactions .

Q. How can substituent effects on biological activity be systematically studied?

Design SAR (structure-activity relationship) studies by synthesizing analogs with varying 4-position substituents (e.g., alkyl, aryl, halogenated groups). Use in vitro assays (e.g., enzyme inhibition or antimicrobial tests) to correlate structural features with activity. Computational docking studies can further predict binding modes .

Q. What advanced analytical methods validate regioselective modifications?

High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, NOESY) distinguish regioisomers. For example, NOE correlations between H-8 and H-6 in 7-hydroxy-4-phenyl derivatives confirm substitution patterns. XPS (X-ray photoelectron spectroscopy) may further analyze electronic effects of substituents .

Q. How can environmental stability and reactivity under varying conditions be assessed?

Conduct accelerated degradation studies under controlled humidity, temperature, and light exposure. Monitor decomposition via HPLC-MS and identify degradation products. Surface adsorption studies (e.g., on silica or cellulose) using microspectroscopic imaging can reveal interactions relevant to indoor environmental chemistry .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in reported melting points or NMR shifts may arise from solvent polarity or impurities. Always cross-reference with purified samples and control experiments.
  • Advanced Instrumentation : Utilize hyphenated techniques (e.g., LC-NMR-MS) for real-time reaction monitoring and impurity profiling.

Properties

IUPAC Name

7-hydroxy-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-8-6-12(14)15-11-7-9(13)4-5-10(8)11/h4-7,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJVOVBBBZRUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172804
Record name Coumarin, 7-hydroxy-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19225-02-6
Record name 7-Hydroxy-4-propyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19225-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin, 7-hydroxy-4-propyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin, 7-hydroxy-4-propyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-4-propyl-2H-chromen-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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